Cas no 17687-58-0 (1-amino-3-methylbutan-2-ol)

1-アミノ-3-メチルブタン-2-オールは、分子式C5H13NOで表されるアミノアルコールの一種です。この化合物は、キラル中心を有するため光学異性体(R体とS体)が存在し、医薬品中間体や有機合成における重要なビルディングブロックとして利用されます。高い反応性と選択性を兼ね備えており、特に不斉合成反応における触媒や補助剤としての応用が注目されています。また、極性溶媒への溶解性に優れ、安定性が高いため、実験室規模から工業生産まで幅広く使用可能です。

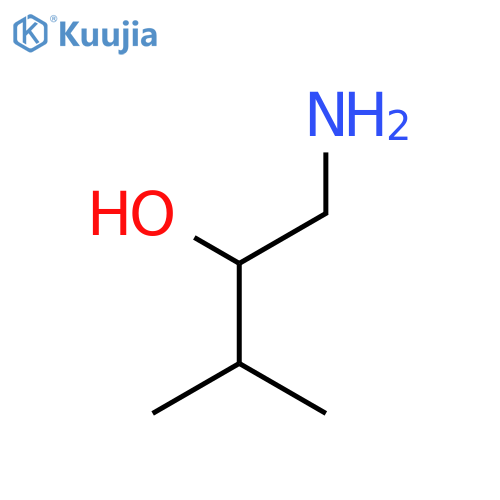

1-amino-3-methylbutan-2-ol structure

商品名:1-amino-3-methylbutan-2-ol

1-amino-3-methylbutan-2-ol 化学的及び物理的性質

名前と識別子

-

- 2-Butanol, 1-amino-3-methyl-

- 1-AMINO-3-METHYL-BUTAN-2-OL

- 1-amino-3-methylbutan-2-ol

- 1-Amino-2-hydroxy-3-methyl-butan

- A67179

- AC1Q1O8I

- Aminomethyl-isopropyl-carbinol

- EN300-67264

- F2189-0861

- 1-Amino-3-methyl-2-butanol HCl

- MFCD09260580

- 17687-58-0

- SCHEMBL113473

- 208850-56-0

- DA-09208

- 1-amino-3-methyl-2-butanol

- BS-12739

- DTXSID00625111

- ALBB-027973

- V10285

- AKOS010571971

- (+)-1-Amino-3-methylbutan-2-ol

- KYUPIHBUKDNZKE-UHFFFAOYSA-N

-

- MDL: MFCD09260580

- インチ: InChI=1S/C5H13NO/c1-4(2)5(7)3-6/h4-5,7H,3,6H2,1-2H3

- InChIKey: KYUPIHBUKDNZKE-UHFFFAOYSA-N

- ほほえんだ: CC(C)C(CN)O

計算された属性

- せいみつぶんしりょう: 103.099714038g/mol

- どういたいしつりょう: 103.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 45.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0

1-amino-3-methylbutan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB286228-1 g |

1-Amino-3-methyl-butan-2-ol; 95% |

17687-58-0 | 1g |

€447.00 | 2022-03-25 | ||

| Enamine | EN300-67264-1.0g |

1-amino-3-methylbutan-2-ol |

17687-58-0 | 95.0% | 1.0g |

$251.0 | 2025-03-13 | |

| Enamine | EN300-67264-0.1g |

1-amino-3-methylbutan-2-ol |

17687-58-0 | 95.0% | 0.1g |

$87.0 | 2025-03-13 | |

| Life Chemicals | F2189-0861-0.5g |

1-amino-3-methylbutan-2-ol |

17687-58-0 | 95%+ | 0.5g |

$240.0 | 2023-09-06 | |

| Enamine | EN300-67264-0.25g |

1-amino-3-methylbutan-2-ol |

17687-58-0 | 95.0% | 0.25g |

$124.0 | 2025-03-13 | |

| Advanced ChemBlocks | P40479-5G |

1-Amino-3-methyl-2-butanol hydrochloride |

17687-58-0 | 95% | 5G |

$750 | 2023-09-15 | |

| Life Chemicals | F2189-0861-5g |

1-amino-3-methylbutan-2-ol |

17687-58-0 | 95%+ | 5g |

$975.0 | 2023-09-06 | |

| Advanced ChemBlocks | P40479-250MG |

1-Amino-3-methyl-2-butanol hydrochloride |

17687-58-0 | 95% | 250MG |

$110 | 2023-09-15 | |

| Ambeed | A1205585-1g |

1-Amino-3-methylbutan-2-ol |

17687-58-0 | 97% | 1g |

$411.0 | 2024-04-22 | |

| Enamine | EN300-67264-10.0g |

1-amino-3-methylbutan-2-ol |

17687-58-0 | 95.0% | 10.0g |

$1396.0 | 2025-03-13 |

1-amino-3-methylbutan-2-ol 関連文献

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

17687-58-0 (1-amino-3-methylbutan-2-ol) 関連製品

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 157047-98-8(Benzomalvin C)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:17687-58-0)1-amino-3-methylbutan-2-ol

清らかである:99%

はかる:1g

価格 ($):370.0